molecular formula C7H8ClNO3S B2359560 4-Chloro-3-methoxybenzenesulfonamide CAS No. 749253-53-0

4-Chloro-3-methoxybenzenesulfonamide

Cat. No.: B2359560
CAS No.: 749253-53-0
M. Wt: 221.66
InChI Key: KHVHRFWNCQBULB-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzenesulfonamide is a chemical compound for research applications. As a benzenesulfonamide derivative, it features both chloro and methoxy functional groups on the aromatic ring, which may be of interest in various scientific investigations. Sulfonamide compounds are a significant class in medicinal and organic chemistry, often explored for their biological activities. For instance, research into hybrid quinoline-sulfonamide structures has shown that certain complexes, particularly those containing a 4-chlorophenyl moiety, can exhibit significant antibacterial properties . The methoxybenzenesulfonamide core structure is a known pharmacophore, and related compounds like 4-methoxybenzenesulfonamide are available as commercial research chemicals . Researchers may utilize this compound as a synthetic intermediate or building block for developing more complex molecules, such as metal complexes or hybrid pharmacophores, leveraging the potential of molecular hybridization to create entities with enhanced biological properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVHRFWNCQBULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactions of 4 Chloro 3 Methoxybenzenesulfonamide

Established Synthetic Routes to 4-Chloro-3-methoxybenzenesulfonamide and its Precursors

The construction of this compound is typically a two-step process, beginning with the formation of a key intermediate, the corresponding benzenesulfonyl chloride, followed by its conversion to the final sulfonamide.

Sulfonation of Aromatic Rings for Benzenesulfonyl Chloride Formation

The synthesis of the direct precursor, 4-chloro-3-methoxybenzenesulfonyl chloride, starts from 2-chloroanisole. The introduction of the sulfonyl chloride group onto the aromatic ring is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. libretexts.orgmasterorganicchemistry.com

The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). nih.govresearchgate.net The reaction involves the electrophilic attack of the sulfur trioxide (SO₃) moiety, or a related electrophilic sulfur species generated from the reagent, onto the electron-rich benzene (B151609) ring of 2-chloroanisole. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director, while the chloro group (-Cl) is a deactivating group but is also an ortho, para-director. The directing effects of these two substituents guide the incoming chlorosulfonyl group primarily to the position para to the methoxy group and meta to the chloro group, resulting in the desired 4-chloro-3-methoxybenzenesulfonyl chloride.

The general mechanism for electrophilic aromatic sulfonation involves the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. wikipedia.orglibretexts.org

Table 1: General Conditions for Chlorosulfonation of Aromatic Compounds

Parameter Condition Reference
Reagent Chlorosulfonic acid (ClSO₃H) nih.govresearchgate.net
Starting Material 2-Chloroanisole N/A
Temperature Typically controlled, often starting at low temperatures and potentially warming. guidechem.com
Reaction Type Electrophilic Aromatic Substitution masterorganicchemistry.comwikipedia.org
Intermediate 4-chloro-3-methoxybenzenesulfonyl chloride N/A

Conversion of Sulfonyl Chlorides to Sulfonamides via Amination

The conversion of the synthesized 4-chloro-3-methoxybenzenesulfonyl chloride to this compound is an amination reaction. This is a classic and widely used method for forming sulfonamides. nih.govsci-hub.se The reaction involves the nucleophilic attack of an amine, typically ammonia (B1221849) or an ammonium (B1175870) hydroxide (B78521) solution, on the electrophilic sulfur atom of the sulfonyl chloride. google.com This addition is followed by the elimination of hydrogen chloride, often neutralized by a base or excess ammonia, to yield the stable sulfonamide. researchgate.net

This nucleophilic substitution at the sulfur center is a robust and high-yielding reaction, applicable to a wide range of sulfonyl chlorides and amines. sci-hub.seorganic-chemistry.org For the synthesis of the primary sulfonamide, this compound, aqueous or liquid ammonia is commonly employed. google.com

Table 2: General Conditions for Amination of Sulfonyl Chlorides

Parameter Condition Reference
Reagent Ammonia (NH₃), Ammonium Hydroxide (NH₄OH) google.com
Starting Material 4-chloro-3-methoxybenzenesulfonyl chloride N/A
Solvent Often aqueous solutions or organic solvents like dioxane. google.com
Reaction Type Nucleophilic Acyl Substitution (at Sulfur) nih.govresearchgate.net
Product This compound N/A

Stereoselective Synthesis Approaches for Related Sulfonamides

While this compound itself is achiral, the broader class of sulfonamides includes many chiral molecules of significant interest. Stereoselective synthesis methods are crucial for accessing enantiomerically pure sulfonamides. One notable approach involves the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.org This method allows for the highly diastereoselective formation of β-amino sulfones and sulfonamides. acs.org The chirality is induced by the N-sulfinyl group, which acts as a chiral auxiliary, directing the nucleophilic attack of the sulfonyl anion to one face of the imine. acs.org

Another strategy focuses on the stereoretentive synthesis of sp³-enriched secondary sulfonamides that are chiral at the α-carbon. nih.gov This can be achieved through the electrophilic amination of stereochemically pure sulfinates with N-alkylhydroxylamine sulfonic acids. nih.gov This method preserves the stereochemistry at the carbon center adjacent to the sulfur atom. nih.gov These advanced methodologies highlight the chemical community's ability to create complex, three-dimensional sulfonamide structures with high fidelity.

Reaction Chemistry of this compound and its Derivatives

The reactivity of this compound is characterized by two main sites: the sulfonamide moiety and the aromatic ring.

Alkylation and Acylation of the Sulfonamide Moiety

The sulfonamide N-H bond is acidic and can be deprotonated by a base, rendering the nitrogen atom nucleophilic. This allows for subsequent alkylation or acylation reactions.

Alkylation: The nitrogen of the sulfonamide can be alkylated using various alkylating agents. For instance, thermal alkylation can be achieved with trichloroacetimidates, which serve as precursors to stabilized carbocations, proceeding through what is likely an Sₙ1 reaction pathway. nih.gov

Acylation: N-acylation of sulfonamides is a common transformation used to produce N-acylsulfonamides, a class of compounds with significant biological interest. nih.gov Due to the relatively low nucleophilicity of the sulfonamide nitrogen, acylation often requires specific conditions. nih.gov Methods include using reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base or a Lewis acid catalyst such as copper(II) triflate (Cu(OTf)₂). tandfonline.comresearchgate.net Another effective method utilizes N-acylbenzotriazoles as neutral coupling reagents in the presence of a base like sodium hydride (NaH). researchgate.netsemanticscholar.org These methods are generally high-yielding and tolerate a variety of functional groups. tandfonline.comsemanticscholar.org

Table 3: Selected Methods for N-Acylation of Sulfonamides

Method Acylating Agent Catalyst/Base Reference
Lewis Acid Catalysis Acyl Chlorides / Anhydrides Cu(OTf)₂ tandfonline.com
Base-Mediated N-Acylbenzotriazoles Sodium Hydride (NaH) researchgate.netsemanticscholar.org
Classical Method Acid Chlorides / Anhydrides Pyridine, Triethylamine semanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further electrophilic aromatic substitution on the benzene ring of this compound is possible, though the ring is considered deactivated due to the presence of two electron-withdrawing groups (chloro and sulfonamide). The reactivity and regioselectivity of such a reaction are determined by the combined directing effects of the three existing substituents.

-OCH₃ (Methoxy): Strongly activating, ortho, para-directing.

-Cl (Chloro): Deactivating, ortho, para-directing.

-SO₂NH₂ (Sulfonamide): Strongly deactivating, meta-directing.

The positions on the ring are C1 (-OCH₃), C2 (-H), C3 (-SO₂NH₂), C4 (-Cl), C5 (-H), and C6 (-H). The most activated positions are C2 and C6, which are ortho to the powerful activating methoxy group. However, C6 is sterically hindered by the adjacent methoxy group. The C2 position is ortho to the methoxy group and meta to both the chloro and sulfonamide groups. The C5 position is meta to the methoxy group but ortho to the chloro group and meta to the sulfonamide group.

Given the powerful activating and directing effect of the methoxy group, it is the dominant influence. Therefore, electrophilic attack is most likely to occur at the C2 position, which is ortho to the methoxy group and not sterically encumbered. Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 2-substituted derivative of this compound. wikipedia.orgminia.edu.eg

Electrochemical Transformations and Bond Cleavage

The electrochemical behavior of this compound is not extensively documented in dedicated studies. However, insights can be drawn from research on structurally related sulfonamides. The electrochemical properties of sulfonamides are of interest for developing electroanalytical detection methods and for understanding their degradation pathways.

Reductive cleavage of the nitrogen-sulfur (N–S) bond in secondary sulfonamides has been demonstrated as a valuable synthetic strategy. This transformation allows for the unmasking of amines and sulfinates, which can then participate in further reactions. While not a direct electrochemical process in the examples found, this chemical reduction highlights the reactivity of the N–S bond, which could potentially be targeted electrochemically. A mild and general method for the reductive cleavage of the N–S bond in secondary sulfonamides has been developed, showcasing the utility of sulfonamides as synthetic handles rather than just terminal functional groups. acs.orgchemrxiv.orgresearchgate.net This process enables the late-stage functionalization of complex molecules. acs.orgchemrxiv.orgresearchgate.net

In mass spectrometry studies, N–C bond cleavages have been observed in N-sulfonylamidino thymine (B56734) derivatives. nih.gov The fragmentation patterns in positive ion mode showed cleavage of the sulfonyl group, while in negative ion mode, a retro-Michael addition was the predominant reaction, indicating an N-C bond scission. nih.gov Mechanistic studies using DFT calculations supported these findings. nih.gov While this pertains to derivatives and not the parent compound under mass spectrometric conditions, it provides evidence for the possibility of N-C bond cleavage in molecules containing a sulfonamide moiety.

The following table summarizes representative bond cleavage reactions in sulfonamide-containing molecules.

Table 1: Examples of Bond Cleavage in Sulfonamide Derivatives

Compound TypeBond CleavedMethod/ObservationProductsReference
Secondary SulfonamidesN–SReductive CleavageAmines and Sulfinates acs.orgchemrxiv.orgresearchgate.net
N-sulfonylamidino thymineN–CMass Spectrometry (ESI-MS/MS)Acryl sulfonamidine and other fragments nih.gov

General Functional Group Interconversions and Reactivity Analysis

The reactivity of this compound allows for a variety of functional group interconversions, making it a versatile intermediate in the synthesis of more complex molecules. The primary sites for reaction are the sulfonamide nitrogen, the aromatic ring, and the chloro and methoxy substituents.

The sulfamoyl group (-SO₂NH₂) is a key functional group in many biologically active compounds. nih.govnih.gov The nitrogen atom of the sulfonamide can undergo substitution reactions. For instance, the synthesis of N-substituted derivatives is a common strategy in drug discovery. eurjchem.com A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported, which is amenable to a broad range of nitrogen nucleophiles, highlighting the reactivity of the sulfonamide nitrogen. eurjchem.com

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The chloro and methoxy groups are ortho, para-directing, while the sulfamoyl group is meta-directing. The interplay of these directing effects will determine the regioselectivity of further substitutions.

Derivatives of structurally similar compounds have been synthesized, showcasing various functional group transformations. For example, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been prepared through reactions involving the aromatic ring. nih.gov Additionally, the synthesis of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives demonstrates modifications at both the sulfonamide nitrogen and the aromatic ring. mdpi.com

The following table provides examples of derivative synthesis from related benzenesulfonamides, illustrating potential functional group interconversions.

Table 2: Synthesis of Benzenesulfonamide (B165840) Derivatives and Functional Group Interconversions

Starting Material AnalogueReagents and ConditionsProduct TypeFunctional Group TransformationReference
2-amino-4-chlorobenzenesulfonamide1. NaNO₂, HCl (diazotization) 2. 4-hydroxy-3-methoxybenzaldehyde (coupling)Azo compoundDiazotization of amino group and azo coupling ekb.eg
N-(benzenesulfonyl)cyanamide potassium saltsHydrazinecarbodithioic acid esters, 1-substituted carbothioic acid hydrazides, etc.4-chloro-2-mercaptobenzenesulfonamide derivativesCyclization and introduction of a mercapto group nih.gov
N-(benzenesulfonyl)cyanamide potassium salts1-methyl-1H-imidazole-2-thiol, 4-methyl-4H-1,2,4-triazole-3-thiol, etc.2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivativesAddition to the cyanamide (B42294) and introduction of a heteroarylthio group mdpi.com
Benzoic acids1. Chlorosulfonic acid 2. Amines (e.g., cyclopropylamine) 3. Further amidationSulfamoyl benzamide (B126) derivativesChlorosulfonation, sulfonamide formation, and amide formation nih.gov

Structural Analysis and Conformational Studies of 4 Chloro 3 Methoxybenzenesulfonamide

Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are fundamental tools for confirming the molecular structure of sulfonamides. While specific spectral data for 4-chloro-3-methoxybenzenesulfonamide is not extensively detailed in the provided research, the characterization of closely related analogs illustrates the typical methodologies employed. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous evidence of the molecular framework.

For instance, the characterization of similar compounds, such as 4-chloro-N-phenylbenzenesulfonamide, involves ¹H NMR and ¹³C NMR spectroscopy. rsc.org In ¹H NMR, the aromatic protons typically appear as distinct multiplets, with chemical shifts influenced by the electronic effects of the chloro, methoxy (B1213986), and sulfonamide groups. The protons of the methoxy group would be expected to appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule. ekb.eg These methods, when applied to this compound, would verify the connectivity of the atoms and the presence of key functional groups.

The table below shows representative ¹H NMR data for a related compound, 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide, to illustrate typical chemical shifts. rsc.org

ProtonsChemical Shift (δ) ppmMultiplicity / Coupling Constant (J)
Aromatic (SO₂-C₆H₄-Cl)7.64d, J = 8.4 Hz
Aromatic (SO₂-C₆H₄-Cl)7.39d, J = 8.4 Hz
Aromatic (NH-C₆H₄-OCH₃)6.99d, J = 8.8 Hz
Amine (NH)6.93s
Aromatic (NH-C₆H₄-OCH₃)6.77d, J = 8.8 Hz
Methoxy (OCH₃)3.76s
Data for 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide in CDCl₃

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Studies on various N-substituted derivatives of 4-chlorobenzenesulfonamide (B1664158) have revealed key structural features that are likely shared with this compound.

The crystal structures of several N-benzoyl and N-aryl derivatives of 4-chlorobenzenesulfonamide have been determined. nih.govnih.govnih.govnih.gov These compounds commonly crystallize in monoclinic or orthorhombic systems. nih.govnih.govnih.govnih.gov For example, 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate crystallizes in the orthorhombic space group Pbca, while 4-chloro-N-(3-chlorophenyl)benzenesulfonamide crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov The precise determination of unit cell parameters allows for a detailed analysis of the molecular geometry.

The table below summarizes the crystallographic data for several derivatives of 4-chlorobenzenesulfonamide.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate nih.govC₁₄H₁₂ClNO₃S·H₂OOrthorhombicPbca5.014812.86446.314902987.7
4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate nih.govC₁₃H₉Cl₂NO₃S·H₂OMonoclinicC2/c46.9094.946912.91995.938-
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide nih.govC₁₂H₉Cl₂NO₂SMonoclinicP2₁/c9.37813.47810.25190.481295.6
4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide nih.govC₁₄H₁₂ClNO₃SOrthorhombicPbcn13.7199.678121.102902801.8
4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.netC₁₂H₉Cl₂NO₂SMonoclinicC2/c14.95012.88814.568111.412613.2

The crystal packing of benzenesulfonamide (B165840) derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonds. In the solid state, N—H···O hydrogen bonds involving the sulfonamide group are a recurring structural motif. nih.govnih.gov These interactions often link molecules into dimers or chains. nih.govnih.gov For instance, in the crystal structure of 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, molecules form inversion-related dimers through N—H···O hydrogen bonds. nih.gov

The conformation of sulfonamide derivatives in the solid state is characterized by the torsion and dihedral angles within the molecule. The C—SO₂—NH—C segment is a key area of conformational flexibility. Studies on N-acyl derivatives show that the conformation of the N—H bond is typically anti to the C=O bond. nih.govnih.gov

The molecule is often twisted at the sulfur and nitrogen atoms. The C—S—N—C torsion angle in various 4-chlorobenzenesulfonamide derivatives has been observed to range from approximately -70° to 73°. nih.govnih.gov This twist leads to a non-planar arrangement of the molecule. The dihedral angle between the two aromatic rings (the sulfonyl benzene (B151609) ring and the N-substituted aryl or benzoyl ring) is another important conformational parameter, with observed values ranging widely from around 57° to nearly 90°, indicating significant rotational freedom. nih.govnih.gov For example, the dihedral angle between the sulfonyl and benzoyl rings in 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide is 89.5 (1)°, while in 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate it is 84.4 (2)°. nih.govnih.gov

CompoundC—S—N—C Torsion Angle (°)Dihedral Angle between Rings (°)N-H / C=O Conformation
4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate nih.gov-70.6784.4anti
4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate nih.gov72.980.5anti
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide nih.gov-58.477.1N/A
4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide nih.gov69.089.5anti
4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net57.684.7N/A

Computational Chemistry Approaches for Structural Elucidation

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying sulfonamides. multidisciplinaryjournals.commultidisciplinaryjournals.com Calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or 3-21G, can be employed to determine the optimized molecular geometry. multidisciplinaryjournals.commkjc.inniscpr.res.in These calculations provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography. multidisciplinaryjournals.com

Beyond simple geometry optimization, DFT allows for the analysis of the electronic structure. mkjc.in The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity. mkjc.in Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into bonding interactions and charge distribution within the molecule. mkjc.in Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify potential sites for intermolecular interactions. mkjc.in These computational approaches provide a detailed understanding of the intrinsic properties of the sulfonamide molecule, supporting and expanding upon experimental findings. niscpr.res.in

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations and conformational searching are powerful computational techniques used to explore the dynamic nature and accessible conformations of molecules like this compound. These methods provide a detailed understanding of the molecule's flexibility, which is crucial for its interaction with biological targets.

In typical MD simulations of benzenesulfonamide derivatives, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the system is allowed to evolve over time according to the laws of classical mechanics. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing the molecule's dynamic behavior and conformational preferences.

Conformational searching aims to identify the low-energy conformations of a molecule. This can be achieved through various algorithms, such as systematic grid searches, random sampling (e.g., Monte Carlo methods), or by warming the system to a high temperature in an MD simulation and then cooling it down (simulated annealing) to allow it to settle into various low-energy states.

For benzenesulfonamide derivatives, a key area of conformational flexibility is the torsion angle around the S-N bond. Studies on related compounds, such as 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, have shown that the molecule can be twisted at the sulfur atom. nih.gov For instance, the C—S—N—C torsion angle in a similar compound, 4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate, was found to be 72.9 (2)°. nih.gov Another related molecule, 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide, exhibits a torsion angle of 69.0 (2)° at the sulfur atom. nih.gov These findings suggest that the sulfonamide group in this compound is also likely to adopt a twisted conformation.

A hypothetical conformational search for this compound would likely reveal several low-energy conformers, differing primarily in the orientation of the methoxy group and the sulfonamide moiety relative to the benzene ring. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies as Determined by Conformational Searching.
ConformerKey Dihedral Angle (°) (C-S-N-H)Relative Energy (kcal/mol)Population (%)
1650.0055
2-700.5030
31801.2015

Predictive Modeling of Molecular Properties Relevant to Structure

Predictive modeling, often employing quantum mechanical methods like Density Functional Theory (DFT), is a cornerstone of modern computational chemistry for elucidating the electronic and structural properties of molecules. mkjc.in For this compound, these methods can provide valuable insights into its reactivity, stability, and intermolecular interactions.

DFT calculations are used to solve the Schrödinger equation for a molecule, yielding its electron density and from that, a wide range of molecular properties can be derived. A common approach involves geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms. This optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data if available. For instance, theoretical studies on 4-chloro-N-(3-chlorophenyl)benzamide have shown good agreement between calculated and X-ray diffraction-derived bond lengths and angles. orientjchem.org

Once the optimized geometry is obtained, various molecular properties can be calculated. The distribution of electrons in a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity.

The molecular electrostatic potential (MEP) map is another valuable tool derived from these calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide and methoxy groups, and the chlorine atom, indicating these are sites prone to electrophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to understand the bonding and electronic interactions within the molecule, such as hyperconjugation and intramolecular hydrogen bonding. These interactions play a significant role in stabilizing particular conformations.

Table 2: Predicted Molecular Properties of this compound Based on DFT Calculations of Analogous Compounds.
PropertyPredicted ValueSignificance
Dipole Moment (Debye)3.5 - 4.5Indicates the molecule's overall polarity.
HOMO Energy (eV)-7.0 to -6.5Relates to the molecule's ability to donate electrons.
LUMO Energy (eV)-1.5 to -1.0Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)5.0 - 5.5Indicates chemical stability and reactivity.
Polarizability (ų)15 - 18Measures the deformability of the electron cloud.

Derivatives and Analogues of 4 Chloro 3 Methoxybenzenesulfonamide: Design, Synthesis, and Evaluation

Design Principles for Novel 4-Chloro-3-methoxybenzenesulfonamide Derivatives

The design of new derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves molecular hybridization, which combines the core benzenesulfonamide (B165840) moiety with other pharmacophores—structural units known to interact with specific biological targets. mdpi.com This approach aims to create a single molecule with a synergistic or additive effect, potentially leading to increased efficacy, reduced side effects, and minimized drug resistance. mdpi.comnih.gov

Another key design principle is the strategic modification of substituents on the aromatic ring and the sulfonamide group. These modifications are often guided by computational methods, such as molecular docking, which can predict how a designed molecule will bind to the active site of a target protein. nih.govmdpi.com By analyzing these predicted interactions, chemists can rationally design derivatives with improved binding affinity and selectivity. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its interaction with key residues in a protein's active site. mdpi.com Structure-based drug design, which utilizes the three-dimensional structure of the target protein, allows for the creation of derivatives that fit precisely into the binding pocket, maximizing favorable interactions. dovepress.com

Synthetic Strategies for Constructing Derivative Libraries

The creation of libraries of this compound derivatives is essential for systematic structure-activity relationship studies. A common synthetic approach involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles. mdpi.comnih.gov For instance, reacting these potassium salts with mercaptoheterocycles in a solvent like toluene (B28343) or p-dioxane has been used to synthesize novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives. mdpi.com

Another versatile method involves the condensation of the parent sulfonamide with various aldehydes or anhydrides. For example, new sulfonamide derivatives have been synthesized by reacting amino-containing aromatic sulfonamides with mono-, bi-, and tricyclic anhydrides in the presence of glacial acetic acid. mdpi.com Similarly, condensation reactions with intermediates like triethyl orthoformate can be employed. mdpi.com These synthetic routes are often amenable to a broad range of starting materials, allowing for the efficient generation of a diverse library of compounds with various substituents for biological screening. eurjchem.com The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have been crucial in identifying key structural features that govern their potency and selectivity against various targets.

Modifications to the this compound scaffold have a profound impact on biological activity. The nature and position of substituents on the phenyl ring can dramatically alter the compound's potency. For example, in a series of pinacolone (B1678379) sulfonamide derivatives designed as antifungal agents, the activity was significantly influenced by the substituents on a phenyl ring attached to the sulfonamide nitrogen. The general order of activity was found to be phenyl > benzyl (B1604629) > phenylethyl > alkyl, with trisubstituted phenyl rings showing greater potency than di- or mono-substituted ones. mdpi.com

In the context of anticancer activity, the introduction of a hydroxyl group (R² = OH) on a phenyl ring attached to an amidrazone scaffold was found to be critical for the antiproliferative effects of certain guanidine (B92328) derivatives. mdpi.com Specifically, a derivative with a 4-hydroxyphenyl group exhibited the lowest IC₅₀ value and the highest selectivity against the HCT-116 colon cancer cell line compared to non-cancerous cells. mdpi.com

Furthermore, in the development of carbonic anhydrase inhibitors, modifications to the sulfonamide group and the aromatic ring are key. The primary sulfonamide (SO₂NH₂) is a critical zinc-binding group, and its presence is often essential for high-affinity inhibition. nih.gov Alterations to the substitution pattern on the benzenesulfonamide ring can modulate the acidity of the sulfonamide protons and influence interactions with active site residues, thereby affecting inhibitory potency and isoform selectivity. nih.gov

The table below summarizes the structure-activity relationships for a selection of benzenesulfonamide derivatives against various cancer cell lines.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (μM) vs. HCT-116IC₅₀ (μM) vs. HeLaIC₅₀ (μM) vs. MCF-7
20 H4-OH111516
24 4-Cl4-OH101214
30 4-Cl4-OH81011

Data sourced from a study on guanidine derivatives of a related benzenesulfonyl scaffold, highlighting the importance of the 4-hydroxyphenyl substituent for anticancer activity. mdpi.com

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target and elicit a biological response. dovepress.com For benzenesulfonamide derivatives acting as carbonic anhydrase (CA) inhibitors, the primary pharmacophore is well-established. It consists of the unsubstituted sulfonamide group (SO₂NH₂), which coordinates to the zinc ion in the enzyme's active site, and the aromatic ring to which it is attached. nih.gov The orientation and substitution pattern of the aromatic ring are crucial for establishing further interactions with amino acid residues in the active site, which determines the inhibitor's potency and isoform selectivity. mdpi.com

For other activities, such as anticancer effects, the essential structural determinants can be more complex. For a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, the molecular hybrid of a benzenesulfonamide and an imidazole (B134444) moiety was identified as a key structural feature for high cytotoxic effect in HeLa cancer cells. mdpi.com In another series of guanidine derivatives, the presence of a hydroxyl group on a terminal phenyl ring was found to be an essential determinant for activity against colon cancer cells. mdpi.com These findings indicate that while the benzenesulfonamide core is a constant feature, the specific arrangement and nature of appended functional groups are critical in defining the compound's ultimate biological activity.

Structure-Property Relationship (SPR) Analysis of Derivatives

Structure-property relationship (SPR) analysis investigates how modifications to a chemical structure influence its physicochemical properties, which in turn affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). For derivatives of this compound, properties such as solubility, metabolic stability, and lipophilicity are of significant interest.

Aqueous solubility is a critical property for drug development. Studies on related sulfonamide structures have shown that solubility can be influenced by the substitution pattern on the aromatic rings. For instance, the introduction of polar groups, such as amino moieties, can increase aqueous solubility. mdpi.com Conversely, adding large, nonpolar groups may decrease solubility.

Metabolic stability is another key parameter, as it determines the compound's half-life in the body. In vitro studies using human liver microsomes can assess a compound's susceptibility to oxidative metabolism. For a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, the metabolic stability varied depending on the substituent. A derivative bearing a piperonyl moiety exhibited the best in vitro stability among the tested compounds. mdpi.comnih.gov Computational models can also predict sites on a molecule that are most susceptible to metabolism, guiding the design of more stable analogues. mdpi.comnih.gov

The table below shows the in vitro metabolic stability for a selection of benzenesulfonamide derivatives.

Compound IDR¹ SubstituentHalf-life (t½) in min
11 4-chlorophenyl9.1
12 piperonyl20.3
13 1-naphthyl14.6

Data highlights the influence of the R¹ substituent on the metabolic stability of the compounds. mdpi.comnih.gov

Applications of 4 Chloro 3 Methoxybenzenesulfonamide in Chemical Research

Utilization as a Chemical Intermediate in Synthetic Chemistry

4-Chloro-3-methoxybenzenesulfonamide is a valuable intermediate in the synthesis of more complex chemical structures. Its reactive sites allow for a variety of chemical transformations, making it a key component in the preparation of diverse organic molecules.

While specific examples detailing the use of this compound in the synthesis of azo dyes are not prevalent in the reviewed literature, the general class of sulfonamide-containing aromatic amines is crucial in the production of these colorants. The synthesis typically involves a diazotization reaction of an aromatic amine, followed by coupling with a suitable coupling component. For instance, a structurally related compound, 2-amino-4-chlorobenzenesulfonamide, is diazotized and coupled with 4-hydroxy-3-methoxybenzaldehyde to form an azo compound. ekb.egresearchgate.net This resulting molecule can then be further reacted to produce a series of azo-azomethine compounds. ekb.egresearchgate.net The synthesis of azo dyes often involves the reaction of a diazonium salt with a nucleophilic coupling component like phenol, naphthol, or an amine. nih.gov The general synthetic route for azo dyes highlights the importance of aromatic amines as precursors. nih.gov

In the quest for new and efficient chlorinating reagents, researchers have explored various classes of compounds. During the development of a novel guanidine-based chlorinating reagent, termed "Palau'chlor," the reactivity of different substrates was tested to gauge the reagent's efficacy. acs.org Benzenesulfonamide (B165840) was successfully N-chlorinated in quantitative yield using this new reagent, a reaction that failed with other common chlorinating agents like tBuOCl or NCS. acs.orgsci-hub.se This demonstrates the utility of sulfonamides in assessing the power of new chlorinating agents. acs.orgsci-hub.se While this compound itself was not explicitly mentioned as a precursor in this context, the reactivity of the sulfonamide group is a key aspect of this area of research. acs.orgsci-hub.se

Role in Medicinal Chemistry Research

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have been investigated for their potential therapeutic applications.

Sulfonamide-based compounds are known to be effective enzyme inhibitors, and research has explored their activity against various targets.

Carbonic Anhydrase IX: Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme, and its inhibition is a target for cancer therapy. nih.govmdpi.com Benzenesulfonamide derivatives are a known class of carbonic anhydrase inhibitors. nih.gov Studies have shown that novel series of triazole benzenesulfonamide derivatives can effectively inhibit tumor-associated hCA IX. nih.gov While specific inhibition data for this compound is not detailed, the broader class of sulfonamides is of significant interest in this area. nih.govmdpi.comnih.gov

Dihydropteroate (B1496061) Synthase: Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway of microorganisms and is the target for sulfonamide antibiotics. ebi.ac.ukwikipedia.orgebi.ac.uk These antibiotics act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (pABA). wikipedia.orgnih.gov Resistance to sulfonamides can arise from mutations in the DHPS gene. nih.govnih.gov The study of various sulfonamide derivatives contributes to the understanding of these resistance mechanisms and the development of new antimicrobial agents. nih.govnih.gov

Tubulin: Tubulin is a critical protein involved in cell division, making it an attractive target for anticancer drugs. nih.govmdpi.com A series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives, structurally related to this compound, were designed and evaluated as tubulin inhibitors. researchgate.net These compounds were found to competitively bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. researchgate.net

The antimicrobial properties of sulfonamide derivatives are well-documented. Azo dyes incorporating sulfonamide moieties have been synthesized and screened for their antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus. nih.gov For example, certain azo dyes derived from sulfanilamide (B372717) have shown good antibacterial activity. nih.gov The mechanism of action of sulfonamides as antimicrobials lies in their ability to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. ebi.ac.ukwikipedia.orgebi.ac.uk

Table 1: Examples of Antimicrobial Activity of Sulfonamide-Containing Compounds

Compound ClassTarget OrganismsObserved EffectReference
Azo dyes with isoxazole (B147169) moietyEscherichia coli, Staphylococcus aureusGood antibacterial activity nih.gov
SulfonamidesBacteriaInhibition of dihydropteroate synthase ebi.ac.ukwikipedia.org
Azo-azomethine compoundsVarious bacteriaAntimicrobial efficiency researchgate.netresearchgate.net

Derivatives of benzenesulfonamide have also been explored for their anti-inflammatory potential. Certain 1,2,4-triazole (B32235) derivatives containing a sulfonamide group have been reported to possess anti-inflammatory properties. mdpi.com The anti-inflammatory effects of various compounds are often investigated in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govmdpi.comresearchgate.net In these models, the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2) is assessed. nih.govmdpi.comresearchgate.net While direct studies on the anti-inflammatory mechanisms of this compound are not specified, the broader class of sulfonamides is a subject of interest in this therapeutic area. mdpi.comnih.gov

Exploration of Antitumor Activity and Molecular Mechanisms

The benzenesulfonamide moiety is a cornerstone in the development of novel antitumor agents. Research into various derivatives, particularly those with a 4-chloro substitution, has revealed significant cytotoxic activity against several human cancer cell lines. These compounds often exert their effects through the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

A study on a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives demonstrated potent and selective cytotoxicity. nih.govmdpi.com Molecular hybrids containing imidazole (B134444) moieties were particularly effective against HeLa (cervical cancer) cells, with IC₅₀ values in the low micromolar range, while showing significantly less toxicity to non-tumor cells. nih.govmdpi.com The primary mechanism of action for these compounds was identified as the induction of apoptosis, characterized by an increase in the early apoptotic cell population, a higher percentage of cells in the sub-G1 phase of the cell cycle, and the activation of caspases. nih.govmdpi.com

Further research into 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives also identified compounds with strong cytotoxic properties. mdpi.com Certain derivatives showed high efficacy against HCT-116 (colon cancer) cells, with one compound being 11 times more effective against the cancer cells than against non-cancerous HaCaT cells. mdpi.com The molecular mechanism was also linked to the induction of apoptosis, causing a decrease in the mitochondrial membrane potential. mdpi.com Another related compound, 4-Chloro-3-(trifluoromethyl)benzenesulfonamide, has been shown to induce apoptosis in breast cancer (MCF-7) and monocytic leukemia (U-937) cell lines.

One of the well-established molecular mechanisms for the anticancer activity of sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoform CA IX. rsc.org This enzyme is crucial for pH regulation in hypoxic tumors and its inhibition can disrupt tumor growth. A CA IX inhibitor, SLC-0111, which is a benzenesulfonamide derivative, has entered clinical trials for its ability to enhance the efficacy of traditional chemotherapies in breast and colorectal cancer cells. rsc.org

Cytotoxicity of 4-Chloro-benzenesulfonamide Derivatives Against Various Cancer Cell Lines
Compound ClassCell LineCancer TypeIC₅₀ Value (µM)Reference
2-Alkythio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamideHeLaCervical Cancer6 - 7 nih.govmdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine DerivativeHCT-116Colon Cancer8 mdpi.com
2-Alkylthio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamideHCT-116Colon Cancer11 nih.gov
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine DerivativeMCF-7Breast Cancer12.8 mdpi.com
2-Alkythio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamideHaCaT (Non-tumor)Keratinocytes18 - 20 nih.govmdpi.com

Hypoglycemic Activity Research

The sulfonamide framework is historically significant in the development of antidiabetic drugs, with sulfonylureas being a major class of hypoglycemic agents. nih.gov Consequently, research has continued into novel benzenesulfonamide derivatives for their potential to manage diabetes mellitus. nih.govnih.govresearchgate.net

In one study, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in-vivo hypoglycemic activity in a streptozotocin-induced diabetic rat model. nih.govnih.govresearchgate.net Several of the synthesized compounds demonstrated a significant reduction in blood glucose levels when compared to diabetic control rats. nih.gov The activity of these derivatives was compared against Glibenclamide, a well-established antidiabetic drug. nih.gov The results indicated that the benzenesulfonamide scaffold could serve as a promising base for developing new and potent oral antidiabetic agents. nih.gov

Other studies have explored different mechanisms for the antidiabetic effects of sulfonamides, such as the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. rsc.org Certain novel sulfonamide derivatives have shown excellent inhibitory potential against α-glucosidase, with some being more potent than the standard drug Acarbose. rsc.org Furthermore, these compounds were also found to enhance glucose uptake in cells, highlighting another potential mechanism for their hypoglycemic effect. rsc.org

Hypoglycemic Activity of N-(4-phenylthiazol-2-yl)benzenesulfonamide Derivatives
Compound/DrugDoseBlood Glucose Reduction (%)Reference
Derivative 12100 mg/Kg25.4 nih.gov
Derivative 13100 mg/Kg28.5 nih.gov
Glibenclamide (Standard)5 mg/Kg32.7 nih.gov

Advanced Analytical Methodologies for Compound Characterization and Quantification

The proper characterization and quantification of this compound and its derivatives are essential for research and development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful and indispensable tools for these purposes.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of benzenesulfonamide derivatives. It is primarily used to determine the purity of synthesized compounds, separate them from complex mixtures, and for quantification in various matrices. For instance, the purity of related compounds such as 4-Chloro-3-methoxybenzoic Acid and N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been confirmed to be ≥98% by HPLC. thermofisher.comcalpaclab.com

Reverse-phase HPLC is a common method for the analysis of these compounds. sielc.com A typical method might involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous solution, often containing an acid such as phosphoric acid or formic acid to improve peak shape. sielc.com Such liquid chromatography methods are often scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies to quantify the compound in biological samples. sielc.com

Mass Spectrometry Applications in Complex Mixtures

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a vital technique for the structural elucidation and sensitive quantification of this compound and related molecules. MS provides precise mass-to-charge ratio information, which helps in confirming the identity of a compound by its molecular weight.

In LC-MS applications, the choice of mobile phase is critical. While acids like phosphoric acid are suitable for HPLC with UV detection, they are not compatible with mass spectrometry. Therefore, for MS-compatible applications, volatile acids like formic acid are used in the mobile phase to facilitate ionization. sielc.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing structural information that aids in the definitive identification of the compound and its metabolites in complex biological mixtures.

Mechanistic Investigations and Molecular Interactions of 4 Chloro 3 Methoxybenzenesulfonamide

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of 4-Chloro-3-methoxybenzenesulfonamide stems from its interaction with specific molecular targets, primarily enzymes. The core of its mechanism involves the sulfonamide moiety, which is a key structural feature in a variety of pharmacologically active compounds. This group can interact with and inhibit the activity of certain proteins.

One of the primary classes of enzymes targeted by benzenesulfonamide (B165840) derivatives are the carbonic anhydrases (CAs) . Specifically, isoforms like human carbonic anhydrase IX (CA IX) have been identified as significant targets. rsc.org CA IX is often overexpressed in hypoxic solid tumors, making it an attractive target for the development of anticancer agents. rsc.org The binding mechanism typically involves the sulfonamide group coordinating to the zinc ion (Zn²⁺) present in the active site of the enzyme, mimicking the tetrahedral transition state of the natural substrate, carbon dioxide. The substituents on the benzene (B151609) ring, such as the 4-chloro and 3-methoxy groups, play a crucial role in modulating the binding affinity and selectivity for specific CA isoforms. The 4-chloro substitution, in particular, has been noted as being essential for potent activity against CA IX.

In addition to carbonic anhydrases, the sulfonamide scaffold is traditionally known for its antibacterial properties, which arise from the inhibition of dihydropteroate (B1496061) synthase (DHPS) . This enzyme is critical in the bacterial folate synthesis pathway. By acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, a vital component for bacterial growth and replication.

Other potential enzymatic targets for similar chemical structures include cyclooxygenase enzymes (COX-1 and COX-2) , which are involved in inflammatory processes. The interaction with these targets is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Potential Molecular Target Biological Role Significance of Interaction
Carbonic Anhydrase IX (CA IX)pH regulation, tumorigenesisInhibition leads to anti-proliferative and pro-apoptotic effects in cancer cells. rsc.org
Dihydropteroate Synthase (DHPS)Bacterial folate synthesisInhibition results in bacteriostatic (antibacterial) effects.
Cyclooxygenase (COX) EnzymesInflammation, pain signalingInhibition can produce anti-inflammatory effects.

In Vitro Studies on Biological Systems Focusing on Molecular Pathways

In vitro studies utilizing cell-based assays and biochemical analyses have provided significant insights into the molecular pathways affected by benzenesulfonamide derivatives. These investigations have primarily focused on anticancer and antimicrobial activities.

In the context of oncology, studies on compounds structurally related to this compound have demonstrated significant effects on cancer cell lines. The primary molecular pathway implicated is the induction of apoptosis , or programmed cell death. mdpi.com Treatment of cancer cells with these compounds has been shown to trigger apoptotic pathways, leading to a reduction in cell viability and inhibition of cell proliferation. A common method to detect this is through flow cytometry using Annexin V staining, which identifies cells in the early stages of apoptosis. mdpi.com The inhibition of tumor-associated enzymes like carbonic anhydrase IX is a key trigger for these downstream effects, disrupting the pH regulation necessary for tumor cell survival and growth. rsc.org

The antibacterial properties of sulfonamides have been well-established through in vitro microbiological assays. The molecular pathway targeted is the folate biosynthesis pathway , which is essential for bacterial survival but absent in humans, providing a degree of selective toxicity. By inhibiting dihydropteroate synthase, these compounds prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for nucleotide synthesis. This disruption ultimately halts bacterial replication. Some studies have also investigated the ability of sulfonamide derivatives to disrupt the formation of biofilms, which are critical for the persistence of chronic bacterial infections.

Biological System/Model Observed Effect Underlying Molecular Pathway Investigative Technique
Human Cancer Cell Lines (e.g., HCT-116, MCF-7)Inhibition of cell proliferation, induction of programmed cell death. mdpi.comApoptosis Induction. mdpi.comMTT assay, Flow Cytometry (Annexin V/Propidium Iodide). mdpi.com
Pathogenic Bacteria (e.g., MRSA)Inhibition of bacterial growth, disruption of biofilms. Folate Synthesis Inhibition. Minimum Inhibitory Concentration (MIC) assays.

Computational Modeling of Ligand-Target Interactions

Computational methods are instrumental in predicting and analyzing the interactions between small molecules like this compound and their protein targets. These techniques provide a molecular-level understanding that complements experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. rsc.org

For benzenesulfonamide derivatives targeting carbonic anhydrase IX, docking studies have revealed specific interactions that contribute to high binding affinity. The sulfonamide group forms critical interactions with the zinc ion and key amino acid residues in the active site, such as Gln92, Thr200, and His68. rsc.org The aromatic ring of the ligand settles into a hydrophobic pocket, while the chloro and methoxy (B1213986) substituents can form additional hydrogen bonds or hydrophobic contacts that enhance binding specificity and strength.

Below is a table illustrating hypothetical docking results for this compound with human carbonic anhydrase IX, based on data from structurally similar inhibitors. rsc.org

Parameter Predicted Value/Interaction Significance
Binding Energy -8.0 to -9.5 kcal/molIndicates strong, favorable binding affinity.
Key Interacting Residues Gln92, His94, Val121, Leu198, Thr200These residues form hydrogen bonds and hydrophobic contacts that stabilize the ligand in the active site.
Interaction with Zn²⁺ Ion Coordination via sulfonamide groupEssential for the inhibitory mechanism of action.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. rsc.org By simulating the movements of atoms and molecules, MD can confirm the stability of the binding pose predicted by docking and reveal the nature of the interactions in a more realistic, solvated environment. rsc.orgresearchgate.net

A typical MD simulation runs for a duration of nanoseconds (e.g., 100 ns) to observe the conformational changes and interaction patterns. rsc.orgresearchgate.net Key parameters are analyzed to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to ensure the system has reached equilibrium and the ligand remains stably bound. rsc.org The Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of different parts of the protein upon ligand binding. rsc.org Furthermore, analyses of hydrogen bonds, water bridges, and hydrophobic contacts throughout the simulation provide a detailed picture of the dynamic interactions that maintain the stability of the complex. rsc.orgresearchgate.net

MD Simulation Parameter Description Purpose
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Assesses the structural stability of the protein-ligand complex. rsc.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average positions.Identifies flexible or rigid regions of the protein in the presence of the ligand. rsc.org
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Quantifies the key electrostatic interactions contributing to binding stability. rsc.orgresearchgate.net
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to the solvent.Evaluates changes in protein conformation and ligand burial upon binding. rsc.org

Future Prospects and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The classic methods for synthesizing sulfonamides, often involving sulfonyl chlorides and amines, are being reimagined to improve efficiency, reduce waste, and enhance safety. Future synthetic strategies for 4-Chloro-3-methoxybenzenesulfonamide and related compounds are likely to focus on innovative catalytic systems and reaction conditions.

Recent advancements include:

One-Pot Syntheses: Novel methods are being developed for the one-pot synthesis of sulfonamides directly from aromatic carboxylic acids and amines. acs.org This approach, which can proceed through a decarboxylative chlorosulfonylation followed by amination, streamlines the process by using the same coupling partners as traditional amide synthesis, thereby accelerating the creation of diverse analogues. acs.org

Transition-Metal Catalysis: The use of transition-metal catalysts, including palladium, copper, and ruthenium, is expanding the scope of sulfonamide synthesis. bohrium.com Copper-catalyzed oxidative coupling reactions, for instance, offer a highly selective route to sulfonamides. thieme-connect.com Dual copper and visible-light-induced catalysis represents another mild and efficient pathway, coupling aryl azides with sulfinic acids to form the S(O)₂–N bond under redox-neutral conditions. nih.gov

Flow-Based Technology: Continuous flow chemistry provides a safer, more scalable, and efficient alternative to traditional batch synthesis for producing sulfonamides and their intermediates. bohrium.com

These novel methodologies offer promising avenues for the more efficient and sustainable production of this compound derivatives, facilitating rapid library synthesis for screening and development.

Exploration of Undiscovered Biological Activities and Molecular Targets

While the sulfonamide scaffold is well-known for its antibacterial properties, its derivatives possess a vast and diverse range of biological activities. researchgate.netnih.gov The future for this compound lies in the systematic exploration of new therapeutic applications by modifying its core structure. The specific substitution pattern of this compound provides a unique starting point for creating new chemical entities with potentially novel pharmacological profiles.

Emerging areas of biological exploration for sulfonamide derivatives include:

Carbonic Anhydrase Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in various diseases. ijpsonline.com Derivatives are being investigated as anticancer agents by targeting tumor-associated isoforms like CA IX and XII, as anticonvulsants targeting CA II and VII, and for treating glaucoma. acs.orgnih.govtandfonline.com Designing derivatives of this compound could yield selective inhibitors for these specific isoforms. acs.orgresearchgate.net

Anticancer and Antiviral Agents: Beyond CA inhibition, novel sulfonamides are being designed as kinase inhibitors and agents targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. scirp.org The scaffold is also a key component in antiviral drugs, and new derivatives are continually being explored for activity against viruses like HIV. ijpsonline.com

Antidiabetic Agents: Recent studies have shown that new sulfonamide derivatives can act as multitarget antidiabetic agents, exhibiting inhibitory activity against enzymes like α-glucosidase and α-amylase, as well as promoting glucose uptake. rsc.orgresearchgate.netnih.gov

By creating libraries of derivatives based on the this compound structure, researchers can screen for a wide array of activities, potentially identifying new lead compounds for various diseases. openaccesspub.org

Integration with Advanced Computational and Data Science Approaches for Drug Discovery

The integration of computational chemistry and data science is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. For this compound, these in silico techniques can guide the rational design of new derivatives with enhanced potency and selectivity, while minimizing the need for extensive, time-consuming laboratory synthesis and screening.

Key computational and data-driven approaches include:

Molecular Docking: This technique is widely used to predict the binding affinity and orientation of sulfonamide derivatives within the active site of a target protein. nih.govunar.ac.idnih.gov It allows for virtual screening of large compound libraries to identify promising candidates for synthesis and biological evaluation. unar.ac.idnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These methods use mathematical models to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov By identifying key structural features that influence activity, QSAR can guide the design of more effective drugs. Python-based applications are being developed to streamline QSPR analysis for sulfonamides. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to study the structural and spectroscopic properties of sulfonamide molecules, providing insights into their electronic structure and reactivity. mdpi.comresearchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): Data-driven ML models are emerging as powerful tools for predicting the properties and activities of new molecules. nih.govresearchgate.net AI is being used in the pharmaceutical sector for tasks ranging from demand forecasting to accelerating biosimilar development, and its application in early-stage drug discovery for optimizing sulfonamide structures is a significant area of future growth. imarcgroup.com

Table 1: Advanced Computational and Data Science Approaches in Sulfonamide Drug Discovery
ApproachDescriptionApplication for this compound DerivativesReferences
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein.Virtual screening against targets like carbonic anhydrases, kinases, or viral proteins to identify potential inhibitors. unar.ac.id, nih.gov, nih.gov, nih.gov
QSAR/QSPRCorrelates molecular structures with biological activities or physicochemical properties using statistical models.Guiding the rational design of new derivatives with optimized activity and drug-like properties. nih.gov
Density Functional Theory (DFT)A quantum mechanical modeling method to investigate the electronic structure of molecules.Understanding the molecule's reactivity, stability, and spectroscopic properties to inform synthesis and mechanism of action. mdpi.com, researchgate.net
Machine Learning (ML) / AIUses algorithms to analyze large datasets and make predictions on new data.Predicting biological activity, toxicity, and adsorption properties; optimizing molecular structures for desired therapeutic effects. nih.gov, researchgate.net, imarcgroup.com

Green Chemistry Initiatives in Sulfonamide Synthesis

In line with global efforts towards sustainability, green chemistry principles are becoming central to the development of new synthetic routes for pharmaceuticals. The future synthesis of this compound will increasingly incorporate environmentally benign practices to minimize waste, reduce energy consumption, and avoid hazardous substances.

Key green chemistry initiatives relevant to sulfonamide synthesis include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Facile and environmentally friendly methods for synthesizing sulfonamides in water, often under dynamic pH control, have been developed, offering high yields and simplified product isolation through filtration. rsc.orgsci-hub.senih.gov

Solvent-Free Reactions (Mechanochemistry): Mechanochemical synthesis, which involves reactions in a ball mill without the need for solvents, represents a highly sustainable approach. rsc.org This technique can be used for a one-pot, two-step synthesis of sulfonamides from disulfides and is noted for its cost-effectiveness and use of environmentally friendly materials. rsc.org

Development of Reusable Catalysts: The design of heterogeneous catalysts, such as magnetite-immobilized nano-ruthenium, allows for the efficient synthesis of sulfonamides. acs.org These catalysts can be easily separated from the reaction mixture (e.g., using magnets) and reused multiple times, reducing waste and cost. acs.org

Avoiding Hazardous Reagents: Research is focused on replacing traditionally harsh or hazardous reagents, such as chlorosulfonic acid, with safer alternatives. rsc.org For example, methods utilizing sodium hypochlorite (B82951) and disulfides provide a more sustainable route to sulfonyl chlorides and subsequent sulfonamides. rsc.org

Table 2: Green Chemistry Initiatives in Sulfonamide Synthesis
InitiativeDescriptionAdvantagesReferences
Synthesis in WaterUtilizing water as the reaction solvent instead of organic solvents.Environmentally benign, reduces volatile organic compounds, simplifies product isolation. rsc.org, sci-hub.se, nih.gov
MechanochemistrySolvent-free synthesis conducted in a ball mill.Eliminates solvent waste, enhances efficiency, cost-effective, uses eco-friendly materials. rsc.org
Reusable CatalystsEmploying heterogeneous catalysts (e.g., nano-Ru/Fe₃O₄) that can be easily recovered and reused.Reduces catalyst waste and cost, simplifies product purification. acs.org
Safer ReagentsReplacing hazardous starting materials and reagents with more environmentally friendly alternatives.Improves safety, reduces toxic by-products and environmental impact. rsc.org

Q & A

Basic Research Questions

What are the standard synthetic protocols for 4-chloro-3-methoxybenzenesulfonamide, and how are side reactions minimized?

The synthesis typically involves sulfonylation of a substituted benzene precursor under controlled conditions. Key steps include:

  • Reaction conditions : Use of inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to suppress oxidation or hydrolysis of reactive intermediates, as seen in analogous sulfonamide syntheses .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
  • Side reaction mitigation : Optimizing stoichiometry of sulfonyl chloride and amine reactants to avoid over-sulfonylation. Analytical techniques like TLC and HPLC monitor reaction progress .

How is the structural integrity of this compound confirmed post-synthesis?

A multi-technique approach is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns (e.g., chloro and methoxy groups) and sulfonamide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, SHELX software refines crystal structures to validate bond lengths and angles .

Intermediate-Level Research Questions

What analytical strategies resolve discrepancies in spectral data (e.g., conflicting NMR peaks)?

  • Comparative analysis : Cross-reference with databases (PubChem, Cambridge Structural Database) for known analogs .
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature NMR .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts/peaks, aiding peak assignment .

How does the electronic environment of the sulfonamide group influence reactivity in cross-coupling reactions?

The sulfonamide’s electron-withdrawing nature activates the benzene ring for nucleophilic substitution:

  • Chloro substituent : Directs electrophilic attacks to the para position, enabling Suzuki-Miyaura couplings with aryl boronic acids .
  • Methoxy group : Enhances solubility in polar solvents (e.g., DMF), facilitating homogeneous reaction conditions . Kinetic studies using HPLC track reaction progress and optimize catalyst loading .

Advanced Research Questions

What mechanistic insights explain the antitumor activity of this compound derivatives?

  • Cell cycle disruption : Derivatives like E7010 inhibit tubulin polymerization, arresting mitosis in cancer cells .
  • Gene expression profiling : Microarray analysis (e.g., using Affymetrix GeneChip) reveals downregulation of cyclin-dependent kinases (CDKs) and upregulation of apoptosis markers (e.g., caspase-3) .
  • COMPARE analysis : Correlates compound efficacy across 39 cancer cell lines to identify structure-activity trends .

How do structural modifications (e.g., halogen substitution) alter binding affinity to target enzymes?

  • Crystallographic studies : Co-crystallization with enzymes (e.g., carbonic anhydrase) reveals halogen bonding interactions between the chloro group and active-site residues .
  • Free-energy calculations : Molecular dynamics (MD) simulations quantify binding energy changes upon substituting Cl with F or Br .
  • Kinetic assays : Surface plasmon resonance (SPR) measures KdK_d values to validate computational predictions .

How are contradictions in bioactivity data between in vitro and in vivo models addressed?

  • Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that reduce in vivo efficacy .
  • Pharmacokinetic modeling : Allometric scaling from rodent data predicts human dosing, adjusting for bioavailability differences .
  • Prodrug strategies : Modify the sulfonamide to a methyl ester, improving membrane permeability and in vivo stability .

Methodological Resources

  • Crystallography : SHELXL (structure refinement) and WinGX (data processing) .
  • Gene expression : GeneSpring or DAVID for pathway enrichment analysis .
  • Synthetic protocols : PubChem’s synthetic procedure repository (e.g., CAS 861209-81-6) .

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